(4-Chlorophenyl)(1-fluorocyclopropyl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(1-fluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIPRZVBAOLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474078 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103543-60-8 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gold-Catalyzed Cycloaddition Approach
A prominent method involves gold-catalyzed divergent (4+4) cycloadditions using cyclopropane-containing precursors. In this protocol, kinetic resolution of 1-(1-fluorocyclopropyl) intermediates enables selective formation of the target compound. The reaction typically employs gold(I) complexes such as [Au(PPh₃)Cl] in dichloromethane (DCM) at room temperature, achieving yields of 65–78%. Critical parameters include:
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Catalyst loading : 2–5 mol% gold(I) catalyst.
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Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.
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Substrate scope : Electron-deficient aryl groups (e.g., 4-chlorophenyl) improve regioselectivity.
This method is favored for its stereochemical control but requires stringent anhydrous conditions to prevent catalyst deactivation.
Alkene Fluorocyclopropanation via Lithium Dialkylamide (LDA)
A second approach utilizes allylic alcohols and fluoroiodomethane under strongly basic conditions. In a representative procedure:
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Allylic alcohol (2 mmol) is dissolved in dry tetrahydrofuran (THF) at −50°C.
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Fluoroiodomethane (1 mmol) and LDA (3 mmol) are added dropwise.
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The mixture is stirred at −50°C for 15 minutes, then warmed to room temperature.
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Quenching with water followed by extraction with ethyl acetate yields the crude product, which is purified via flash chromatography (40–60% yield).
Key advantages :
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Avoids transition-metal catalysts, reducing costs.
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Compatible with thermally sensitive substrates.
Limitations :
Reaction Mechanisms and Stereochemical Considerations
Cyclopropanation Pathways
The formation of the fluorocyclopropyl moiety proceeds via two distinct mechanisms:
Gold-Catalyzed Cycloaddition
Gold(I) catalysts facilitate [2+2] cycloaddition between alkenes and fluorinated carbenes, forming strained cyclopropane rings. Density functional theory (DFT) studies suggest a concerted asynchronous pathway, where the Au(I) center stabilizes the transition state through π-backbonding.
Base-Mediated Ring Closure
In LDA-mediated reactions, deprotonation of the allylic alcohol generates a stabilized enolate, which attacks fluoroiodomethane to form a fluoromethyl intermediate. Subsequent intramolecular nucleophilic substitution yields the cyclopropane ring.
Stereoselectivity Control
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Gold-catalyzed methods exhibit high cis selectivity (>90%) due to steric effects from the bulky phosphine ligands.
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LDA-based routes produce trans isomers as the major product (dr > 4:1), attributed to the equatorial attack of the enolate on fluoroiodomethane.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
| Parameter | Gold-Catalyzed Method | LDA-Mediated Method |
|---|---|---|
| Optimal solvent | DCM | THF |
| Temperature | 25°C | −50°C to 25°C |
| Reaction time | 2–4 hours | 15–30 minutes |
Polar solvents like DCM stabilize ionic intermediates in gold-catalyzed reactions, while THF’s low polarity minimizes side reactions in LDA-mediated syntheses.
Catalytic System Modifications
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Gold catalysts : Substituting triphenylphosphine with N-heterocyclic carbene (NHC) ligands increases turnover frequency by 30%.
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Base selection : Replacing LDA with lithium hexamethyldisilazide (LiHMDS) improves enolate stability, boosting yields to 55%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Industrial synthesis employs continuous flow systems to enhance scalability and safety:
Purification Protocols
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Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) achieves >99% purity.
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Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with 85% recovery.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 7.4–7.6 (m, 4H, Ar–H), δ 1.2–1.5 (m, 4H, cyclopropyl–H) |
| ¹³C NMR | δ 195.2 (C=O), δ 120.1 (C–F), δ 134.5 (Ar–Cl) |
| HRMS | m/z 198.0432 [M+H]⁺ (calc. 198.0429) |
Purity Assessment
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HPLC : Retention time = 12.4 min (C18 column, 70% acetonitrile).
Comparative Analysis of Synthetic Routes
| Metric | Gold-Catalyzed Method | LDA-Mediated Method |
|---|---|---|
| Yield | 65–78% | 40–60% |
| Stereoselectivity | cis >90% | trans >80% |
| Cost | High (Au catalysts) | Moderate |
| Scalability | Challenging | Feasible |
The gold-catalyzed method is preferable for small-scale, stereochemically sensitive applications, while the LDA route offers cost advantages for bulk production .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and fluorocyclopropyl derivatives.
Reduction: Formation of (4-chlorophenyl)(1-fluorocyclopropyl)methanol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₈ClFO | 198.62 | 1-fluorocyclopropyl | Stable at -80°C; DMSO-soluble |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₂O | 278.75 | Piperazine ring | Anticancer (MDA-MB-435 cell line) and antituberculosis (M. tb H37Rv) activity |
| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | C₁₂H₁₄ClNO₂ | 247.70 | 4-hydroxypiperidine | Crystal structure with dihedral angles of 51.6° and 89.5°; forms hydrogen bonds |
| (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone | C₁₄H₁₁ClO₃S | 294.76 | Methanesulfonyl group | Higher molecular weight; sulfonyl group enhances polarity |
| (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride | C₁₂H₁₅Cl₂NO | 272.16 | Piperidine hydrochloride salt | Improved solubility due to ionic form |
Key Observations :
- Cyclopropane vs. Heterocyclic Rings : The 1-fluorocyclopropyl group in the target compound introduces steric and electronic effects distinct from bulkier piperazine or piperidine rings in analogs. This likely impacts binding affinity and metabolic stability.
- Functional Groups : Substituents like methanesulfonyl (polar) or hydrochloride salts (ionic) alter solubility and bioavailability compared to the neutral fluorocyclopropyl group .
Anticancer and Antituberculosis Activity
- The piperazine derivative 1-(4-Chlorophenyl)cyclopropylmethanone showed dose-dependent anticancer activity against the MDA-MB-435 breast cancer cell line (IC₅₀: 20–80 µg/mL) and inhibited M. tuberculosis H37Rv growth. Compound 3c (a substituted variant) exhibited dual activity .
- In contrast, the fluorocyclopropyl analog lacks direct biological data, though its smaller cyclopropane ring may enhance membrane permeability compared to bulkier analogs.
Enzyme Inhibition
- A thiazole-containing analog, {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone, demonstrated Cdk5 inhibition with a binding affinity of -7.3 ± 0.0 kcal/mol, comparable to other kinase inhibitors . The fluorocyclopropyl group’s electron-withdrawing effects could similarly modulate target affinity.
Biological Activity
Overview
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone (C10H8ClFO) is an organic compound notable for its unique structure, which combines a chlorinated phenyl group with a fluorinated cyclopropyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-fluorocyclopropane in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, yielding the desired compound with high purity.
General Reaction Scheme:
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. These interactions can modulate key biochemical pathways, potentially leading to therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest it may influence central nervous system (CNS) functions and exhibit anti-inflammatory properties.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, revealing several promising activities:
- Antimicrobial Activity: Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have shown efficacy against various pathogens, including resistant strains of bacteria .
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been noted in preliminary assays.
- CNS Activity: Some studies suggest that this compound might act as a CNS depressant or stimulant depending on dosage, similar to other piperidinyl derivatives . This duality could make it a candidate for further research in neuropharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of cytokine production | |
| CNS modulation | Potential depressant/stimulant effects |
Notable Research Findings
- A study published in Journal of Medicinal Chemistry highlighted the anti-tubercular activity of structurally related compounds, suggesting that this compound could share similar properties .
- Another investigation focused on the synthesis of analogs and their biological evaluation, revealing that modifications to the cyclopropyl group significantly altered activity profiles against various pathogens.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (4-chlorophenyl)(1-fluorocyclopropyl)methanone, and what are their mechanistic considerations?
The compound is synthesized via gold-catalyzed divergent (4+4) cycloadditions using cyclopropane-containing precursors. For example, kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under gold catalysis enables stereoselective access to furan-fused heterocycles. Key steps include cyclopropane ring activation and fluorophenyl group incorporation via Sonogashira coupling or nucleophilic substitution. Reaction optimization involves temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane) to enhance yield and purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm) and fluorophenyl carbons (δ 110–160 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 238.05) and fragmentation patterns.
- X-ray Crystallography : Used to resolve dihedral angles between the chlorophenyl and fluorocyclopropyl groups (e.g., 51.6° in analogous structures) .
- HPLC : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX for structure solution (e.g., direct methods) and OLEX2 for refinement and visualization. Key parameters include space group assignment (e.g., P/c), hydrogen-bonding networks (e.g., O–H⋯O interactions in analogs), and thermal displacement modeling .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in synthetic or biological systems?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorocyclopropyl group exhibits high electron-withdrawing character, influencing reaction pathways .
- Molecular Docking : Screens for potential biological targets (e.g., enzymes like α-glucosidase) by analyzing binding affinities and steric compatibility .
- QSPR Models : Predict physicochemical properties (logP, solubility) using quantum-chemical descriptors and neural networks .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Multi-technique validation : Cross-reference XRD bond lengths with DFT-optimized geometries (e.g., C–F bond deviations <0.02 Å).
- Dynamic NMR : Resolves conformational flexibility in solution (e.g., cyclopropane ring puckering) that static models may overlook .
- Error Analysis : Quantify systematic errors in crystallographic refinement (e.g., R < 5%) using SHELXL’s weighting schemes .
Q. What are the metabolic pathways and degradation products of this compound under physiological conditions?
In vitro studies using liver microsomes identify hydroxylation at the cyclopropane ring or chlorophenyl group as primary metabolic pathways. Major metabolites include (4-chlorophenyl)(4-hydroxyphenyl)methanone (via CYP450 oxidation) and fluorinated carboxylic acids. Stability assays (pH 7.4, 37°C) track degradation kinetics using LC-MS/MS .
Q. How do steric and electronic effects of the fluorocyclopropyl group influence reaction mechanisms?
The fluorocyclopropyl moiety induces ring strain (≈27 kcal/mol) and polarizes adjacent bonds, facilitating nucleophilic attacks or cycloadditions. For example, in gold-catalyzed reactions, the fluorine atom stabilizes transition states through hyperconjugation, as evidenced by kinetic isotope effects (KIE ≈ 1.2) and Hammett plots (ρ = +0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
